molecular formula C18H14FNO3S2 B2754328 3-fluoro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide CAS No. 1797299-92-3

3-fluoro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide

Cat. No. B2754328
CAS RN: 1797299-92-3
M. Wt: 375.43
InChI Key: YNAQDVISFQVMRP-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . They have the general structure RNC(=O)R’, where R= benzene, and R = aryl group .


Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Serotonin 1A Receptors in Alzheimer's Disease

A study by Kepe et al. (2006) explored the use of a fluorine-substituted benzamide derivative as a molecular imaging probe for quantifying serotonin 1A (5-HT1A) receptor densities in the brains of Alzheimer's disease patients. This compound, labeled with F-18, facilitated positron emission tomography (PET) imaging, revealing significant decreases in 5-HT1A receptor densities in Alzheimer's patients compared to controls. This research underscores the potential of fluorine-substituted benzamides in neuroimaging and the study of neurological disorders (Kepe et al., 2006).

Antimicrobial Activity of Thiooxoindane Derivatives

Hegab et al. (2009) synthesized 2-aryl methylidene-1-thiooxoindane derivatives, including fluorophenyl and methoxyphenyl groups, evaluating their antimicrobial activity. The study found good antimicrobial activity in these compounds, highlighting their potential as bases for developing new antimicrobial agents (Hegab, Elmalah, & Gad, 2009).

Development of Fluorine-18-Labeled 5-HT1A Antagonists

Lang et al. (1999) developed fluorinated derivatives of a known 5-HT1A antagonist, demonstrating the synthesis and evaluation of these compounds as potential PET imaging agents for assessing serotonin levels and 5-HT1A receptor distribution in the brain. This study illustrates the importance of fluorine in enhancing the properties of benzamide derivatives for medical imaging (Lang et al., 1999).

Fluorophore Development for Sensing Applications

Witalewska, Wrona-Piotrowicz, & Zakrzewski (2019) utilized methoxy and fluorophenyl-substituted thioamides as building blocks in the synthesis of fluorescent dyes. These dyes displayed significant fluorescence in a range of wavelengths, indicating their potential for use in sensing and imaging applications, particularly in environments sensitive to specific chemical stimuli (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Antipathogenic Activity of Thiourea Derivatives

Limban, Marutescu, & Chifiriuc (2011) explored the synthesis and antipathogenic activity of acylthioureas containing methoxy and fluorophenyl groups. These compounds demonstrated significant activity against bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus, suggesting their potential for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Mechanism of Action

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug and articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Future Directions

Thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates from 2012 on . This suggests that there is ongoing research in this area, and future directions may include the development of new synthesis methods and the exploration of new biological applications for these compounds.

properties

IUPAC Name

3-fluoro-4-methoxy-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3S2/c1-23-15-4-2-11(8-14(15)19)18(22)20-9-13-3-5-16(25-13)17(21)12-6-7-24-10-12/h2-8,10H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAQDVISFQVMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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